molecular formula C14H15ClN2O4 B1370594 ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate CAS No. 1134334-63-6

ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate

Cat. No.: B1370594
CAS No.: 1134334-63-6
M. Wt: 310.73 g/mol
InChI Key: ILEXPWNOAWOOOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . Synthetic strategies of indole 2 and 3-carboxamide derivatives, the type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .


Chemical Reactions Analysis

Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .

Scientific Research Applications

1. Pharmacokinetic Studies Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate and its derivatives have been studied for their pharmacokinetic properties. For example, Krause & Dorow (1993) investigated the plasma levels of related beta-carboline derivatives, noting their rapid first-pass inactivation and formation of acid metabolites in the liver, suggesting potential applications in the understanding of drug metabolism and clearance mechanisms (Krause & Dorow, 1993).

2. Metabolic Pathway Studies Research on similar compounds has explored their in vivo metabolism, shedding light on potential metabolic pathways and biotransformation processes. For instance, Kanamori et al. (2002) identified several metabolites of a ring-substituted psychoactive phenethylamine in rats, providing insights into deamination and subsequent metabolic processes (Kanamori et al., 2002).

3. Cognitive Process Modulation Compounds structurally related to this compound have been investigated for their potential in modulating cognitive processes like learning and memory. Marchetti-Gauthier et al. (1997) studied the role of 5-HT4 receptors in learning and memory using related compounds, suggesting a potential avenue for research into cognitive enhancers or treatments for memory-related conditions (Marchetti-Gauthier et al., 1997).

4. Anti-inflammatory Studies Studies on structurally related indole compounds have also looked into their anti-inflammatory properties. Martel et al. (1976) synthesized a series of indole-acetic acids, including etodolic acid, which showed significant anti-inflammatory activity, suggesting potential therapeutic applications (Martel et al., 1976).

5. Cardiovascular Effects The cardiovascular effects of related compounds have also been a subject of research. Yoon et al. (2019) evaluated the cardiotoxicity of synthetic tryptamines, providing valuable information on the cardiovascular implications of such compounds and their potential risks (Yoon et al., 2019).

Mechanism of Action

Target of Action

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate is a complex organic compound that interacts with a variety of targets. The primary targets of this compound are enzymes, particularly those involved in the metabolism of other substances . The compound’s interaction with these enzymes can inhibit their activity, leading to changes in the metabolic processes they control .

Mode of Action

The mode of action of this compound involves a nucleophilic attack on the carbon atom by the nitrogen atom in the compound . This is followed by the reformation of the carbon-oxygen double bond and the expulsion of a chloride ion . This reaction mechanism is typical of acyl chlorides and amines .

Biochemical Pathways

This compound affects several biochemical pathways. The compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives are known to affect various biological pathways, including those involved in the metabolism of tryptophan . The compound’s interaction with these pathways can lead to downstream effects on cellular processes.

Pharmacokinetics

As an indole derivative, it is likely to share some pharmacokinetic properties with other compounds in this class . These properties can impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

The result of the action of this compound at the molecular and cellular level is the inhibition of certain enzymes . This can lead to changes in the metabolic processes these enzymes control, potentially affecting the function of cells and tissues. Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, changes in pH can affect the compound’s reactivity . Additionally, the presence of other substances, such as other metabolites or drugs, can also influence the compound’s action .

Future Directions

The rapid emergence of drug-resistant tuberculosis is a major challenge to be addressed . Identifying novel targets and drug candidates for tuberculosis is therefore crucial . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Biochemical Analysis

Biochemical Properties

Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme trypsin, where the compound acts as an inhibitor. This interaction is crucial as it can modulate the activity of trypsin, affecting protein digestion and other related processes. Additionally, this compound binds to certain proteins, altering their conformation and function, which can lead to changes in cellular activities .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. This inhibition can lead to reduced cell growth and altered gene expression patterns. Furthermore, this compound affects cellular metabolism by interfering with glycolytic enzymes, thereby impacting energy production .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to the active site of trypsin, forming a stable complex that inhibits the enzyme’s activity. This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions. Additionally, this compound can inhibit other enzymes by similar mechanisms, leading to changes in cellular processes. The compound also affects gene expression by modulating transcription factors, resulting in altered protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These effects are crucial for understanding the compound’s potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and cellular processes. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism also influences its pharmacokinetics and bioavailability, which are critical for its therapeutic potential .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to specific subcellular compartments. This localization is essential for its ability to modulate enzyme activity, gene expression, and other cellular processes .

Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-3-21-14(19)13-12(17-11(18)7-15)9-6-8(20-2)4-5-10(9)16-13/h4-6,16H,3,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEXPWNOAWOOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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